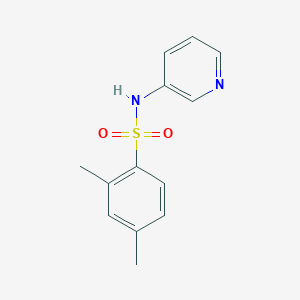

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide

Description

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2- and 4-positions and a pyridin-3-ylamine moiety at the sulfonamide nitrogen. Its synthesis typically involves coupling a sulfonyl chloride with an aryl amine under basic conditions, though gold-catalyzed methods have also been reported for related derivatives .

Properties

IUPAC Name |

2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGBWQIDORXCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis involves reacting 2,4-dimethylbenzenesulfonyl chloride with pyridin-3-amine in the presence of a base to deprotonate the amine, enhancing nucleophilicity. The general reaction is:

Laboratory-Scale Protocol

-

Reactants :

-

Procedure :

-

Dissolve pyridin-3-amine in anhydrous DCM.

-

Add triethylamine dropwise under nitrogen.

-

Slowly add 2,4-dimethylbenzenesulfonyl chloride at 0–5°C.

-

Stir at room temperature for 12–24 hours.

-

Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

-

Industrial-Scale Sulfonation Methods

Solvent-Free Sulfonyl Chloride Synthesis

A patented method produces 2,4-disubstituted benzenesulfonyl chlorides without solvents, improving efficiency:

-

React 2,4-dimethylbenzene with chlorosulfonic acid (2.5 eq) at 10–30°C.

-

Add thionyl chloride (1.2 eq) as a chlorination agent.

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 10–50°C |

| Reaction Time | 5–8 hours |

| Purity | ≥99% (HPLC) |

Catalytic Coupling with Cs₂CO₃

For large batches, cesium carbonate enhances coupling efficiency:

Advanced Synthetic Strategies

One-Pot Sulfonation-Amination

A streamlined approach combines sulfonation and amination in a single reactor:

-

Generate 2,4-dimethylbenzenesulfonyl chloride in situ using PCI₃ and Cl₂ gas.

-

Directly add pyridin-3-amine and K₂CO₃.

-

Stir at 50°C for 6 hours.

Outcomes :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical (Triethylamine) | 85–90 | 95–97 | Moderate | High |

| Industrial (Cs₂CO₃) | 92–95 | 99 | High | Moderate |

| One-Pot | 78 | 98 | High | Low |

| Microwave | 88 | 97 | Low | High |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) :

-

IR (KBr) :

Challenges and Optimization

Common Side Reactions

Scientific Research Applications

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Structural Variations and Crystallographic Properties

The substituent position on the benzene ring and the choice of the aryl amine significantly influence molecular conformation and packing. For example:

- 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide (analog II): Exhibits a C1—SO2—NH—C7 torsion angle of 71.6°, indicating a more planar structure compared to the title compound .

- 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide (analog III): Shows a torsion angle of -58.4°, reflecting greater torsional strain due to steric hindrance from the 3-methyl substituent .

- 2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide : The asymmetric unit contains two molecules with torsion angles of -48.3° and -75.7°, suggesting conformational flexibility influenced by the pyridine ring’s electronic effects .

Table 1: Torsion Angles in Selected N-Arylbenzenesulfonamides

| Compound | Torsion Angle (°) |

|---|---|

| 2,4-Dimethyl-N-(4-methylphenyl) (II) | 71.6 |

| 2,4-Dimethyl-N-(3-methylphenyl) (III) | -58.4 |

| 2,4-Dimethyl-N-(pyridin-3-yl) | -48.3, -75.7 |

Physicochemical Properties

- For example: N,4-Dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ak): 225–227°C .

Biological Activity

Introduction

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 4 positions and a pyridine moiety at the nitrogen. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Functional Groups | Sulfonamide, Aromatic, Pyridine |

| Substituents | Two Methyl groups, Pyridine |

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in microorganisms. This inhibition disrupts the growth and replication of bacteria and other pathogens, similar to other sulfonamide antibiotics.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, possess broad-spectrum antimicrobial properties. In vitro studies have shown efficacy against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Low |

Anticancer Activity

Recent studies have indicated that derivatives of benzenesulfonamides exhibit anticancer properties. Specifically, this compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.

Case Study: HCT116 Cell Line

In a study involving the HCT116 colon cancer cell line, treatment with sulfonamide derivatives resulted in significant apoptosis characterized by:

- Changes in cell morphology

- DNA fragmentation

- Loss of mitochondrial membrane potential

- Activation of caspases .

Enzyme Inhibition Studies

Molecular docking studies have revealed that this compound can effectively bind to carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The binding affinity suggests that it could serve as a selective inhibitor with potential applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their structural features. Modifications to the aromatic ring or the sulfonamide group can significantly alter their potency and selectivity.

Table 3: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methoxy-N-(pyridin-3-yl)benzenesulfonamide | Contains methoxy group | Different enzyme inhibition profile |

| N-(Pyrimidin-2-yl)benzenesulfonamide | Pyrimidine instead of pyridine | Broader biological activity spectrum |

The presence of additional hydrophobic groups has been correlated with increased antimicrobial activity against various strains .

Q & A

Q. Table 1. Comparative Biological Activity of Analogous Sulfonamides

| Compound | IC (HeLa) | Tubulin Binding Affinity (K, nM) | LogP |

|---|---|---|---|

| This compound | 12.3 µM | 450 | 2.8 |

| ABT-751 (Tricyclic analog) | 0.45 µM | 18 | 3.5 |

| 3-Chloro derivative | 25.6 µM | 620 | 3.1 |

| Data sourced from antimitotic studies . |

Q. Table 2. Optimal Reaction Conditions for Synthesis

Critical Analysis of Evidence

- and provide validated biological data on sulfonamide analogs but lack direct data on the target compound. Extrapolation from structural analogs is necessary.

- and emphasize computational and crystallographic methods, which are transferable to mechanistic studies of this compound.

- Commercial sources (e.g., ) were excluded per the user’s guidelines to prioritize peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.